molecular formula C7H9N3O2 B13117301 2-Amino-6-ethoxypyrimidine-4-carbaldehyde

2-Amino-6-ethoxypyrimidine-4-carbaldehyde

Cat. No.: B13117301
M. Wt: 167.17 g/mol
InChI Key: LTLHAORIJZYGKD-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxypyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-4,6-dichloropyrimidine.

    Ethoxylation: The 2-amino-4,6-dichloropyrimidine undergoes an ethoxylation reaction using ethanol and a base such as sodium ethoxide.

    Formylation: The ethoxylated product is then subjected to a formylation reaction using a formylating agent like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-Amino-6-ethoxypyrimidine-4-carboxylic acid.

    Reduction: 2-Amino-6-ethoxypyrimidine-4-methanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-ethoxypyrimidine-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino and ethoxy groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy and aldehyde groups.

    2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of ethoxy and aldehyde groups.

    2-Amino-4,6-dichloropyrimidine: Precursor in the synthesis of 2-Amino-6-ethoxypyrimidine-4-carbaldehyde.

Uniqueness: this compound is unique due to the presence of both an ethoxy group and an aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological studies.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-6-ethoxypyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(4-11)9-7(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)

InChI Key

LTLHAORIJZYGKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C=O)N

Origin of Product

United States

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